An In-depth Technical Guide to [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid for Researchers and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid, with the CAS number 22803-05-0 , is a rigid, aromatic organic compound that serves as a critical building block in the fields of materials science and drug development.[1][2][3] Its structure, featuring two phenyl rings linked together and adorned with four carboxylic acid groups, makes it an exemplary linker molecule for the synthesis of advanced polymers and porous crystalline materials.
This technical guide provides a comprehensive overview of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid, focusing on its chemical properties, synthesis, and its primary application as a linker for creating Metal-Organic Frameworks (MOFs) for drug delivery applications. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and materials science sectors.
Physicochemical Properties and Characterization
The intrinsic properties of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid are fundamental to its function in creating stable, high-performance materials. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Data for [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid
| Property | Value | Reference(s) |
| CAS Number | 22803-05-0 | [1][3] |
| Molecular Formula | C₁₆H₁₀O₈ | [1][2] |
| Molecular Weight | 330.24 g/mol | [1] |
| IUPAC Name | 4-(3,4-dicarboxyphenyl)phthalic acid | [1] |
| Synonyms | 3,3',4,4'-Biphenyltetracarboxylic acid | [2] |
| Melting Point | 280 °C | |
| Boiling Point | 673.3 °C at 760 mmHg | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2][3] |
Spectroscopic Data
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¹H NMR: Aromatic protons would likely appear as multiplets in the range of 7.5-8.5 ppm. The carboxylic acid protons would be highly deshielded, appearing as a broad singlet above 10 ppm, though these are often exchanged in protic solvents like DMSO-d₆.[4][5]
-
¹³C NMR: Aromatic carbons would resonate between 120-150 ppm. The carbonyl carbons of the carboxylic acid groups would be found significantly downfield, typically in the range of 165-175 ppm.[4][6]
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FT-IR: The spectrum would be characterized by a broad O-H stretch from the carboxylic acid groups from approximately 2500-3300 cm⁻¹. A sharp, strong C=O stretching vibration would be prominent around 1700 cm⁻¹. C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region.[7][8]
Experimental Protocols
Synthesis of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid
One common route to synthesize the title compound is through a coupling reaction of a 4-halogenated o-benzenedicarboxylic acid ester, followed by hydrolysis. The following protocol is a representative example based on established patent literature.[9]
Workflow for Synthesis
Caption: Synthesis workflow for [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid.
Detailed Methodology:
-
Reaction Setup: In a reaction flask under a nitrogen atmosphere, combine dimethyl-4-chlorophthalate (10 mmol), anhydrous sodium bromide (20 mmol), zinc powder (10 mmol), and a nickel-triphenylphosphine catalyst (e.g., NiCl₂(PPh₃)₂, 0.4 mmol).
-
Solvent Addition: Add 20 mL of dried N,N-Dimethylacetamide (DMAC) to the mixture.
-
Coupling Reaction: Heat the mixture with stirring to 80°C for 18 hours. After the reaction is complete, cool the mixture to room temperature.
-
Work-up of Ester: Filter the cooled mixture to remove solids. Remove the DMAC from the filtrate under reduced pressure. Dissolve the residue in chloroform and filter again. Wash the chloroform solution three times with a saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Hydrolysis: Remove the chloroform to yield the crude biphenyltetracarboxylic acid tetraester. Add 50 mL of a 20% sodium hydroxide (NaOH) solution to the residue and heat the mixture to reflux for 4 hours.
-
Isolation of the Acid: After cooling, filter the reaction mixture. Acidify the filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms.
-
Purification: Filter the white precipitate, wash it several times with deionized water, and dry it in an oven at 100°C to yield [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid. A yield of 97% has been reported for this final step.[9]
Application in Drug Delivery: MOF Synthesis and Drug Loading
The primary application of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid in drug development is as an organic linker to construct Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with large surface areas, making them excellent candidates for encapsulating and delivering therapeutic agents.[10][11][12]
Conceptual Workflow for MOF-based Drug Delivery
Caption: Conceptual workflow of MOF synthesis, drug loading, and targeted release.
General Experimental Protocol for MOF Synthesis and Drug Loading:
Note: The following is a generalized protocol. Specific parameters such as solvent, temperature, time, and molar ratios must be optimized for [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid and the chosen metal salt.
-
MOF Synthesis (Solvothermal Method):
-
In a Teflon-lined autoclave, dissolve [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid and a biocompatible metal salt (e.g., zinc nitrate, zirconium chloride) in a solvent such as N,N-dimethylformamide (DMF).[12]
-
Seal the vessel and heat it in an oven at a temperature typically between 80°C and 150°C for 24-72 hours.
-
After cooling to room temperature, crystals of the MOF will have formed.
-
Collect the crystals by filtration, wash them with fresh solvent (e.g., DMF, then ethanol) to remove unreacted starting materials, and activate the MOF by heating under vacuum to remove solvent molecules from the pores.
-
-
Drug Encapsulation (Post-synthesis Impregnation):
-
Prepare a concentrated solution of the desired drug (e.g., 5-Fluorouracil, Doxorubicin) in a suitable solvent.[13]
-
Immerse the activated MOF powder in the drug solution and stir or shake the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the loaded MOF briefly with fresh solvent to remove drug molecules adsorbed only on the external surface.
-
Dry the drug-loaded MOF under vacuum. The amount of loaded drug is typically quantified using techniques like UV-Vis spectroscopy or HPLC on the supernatant before and after loading.
-
Table 2: Representative Drug Loading and Release Data for Aromatic Carboxylate-Based MOFs
(Note: Data for MOFs synthesized specifically with [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid is limited in the literature. The following data from similar aromatic carboxylate MOFs is provided for illustrative purposes.)
| MOF System | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Reference(s) |
| Fe-MIL-88B | 5-Fluorouracil | 43.8% | PBS buffer (pH 5.4 and 7.4) | pH-responsive release; 70% released at pH 5.4 vs. 38% at pH 7.4 over 24h. | [13] |
| Anionic Zn-MOF | Procainamide HCl | 22.0% | Cation exchange | Cation-triggered release mechanism demonstrated. | [11] |
| Fe-MIL-100 | Ibuprofen | ~20% | Simulated Body Fluid | High loading capacity and prolonged release. | [14] |
| UiO-66 | Doxorubicin | 45.0% | Not specified | High loading capacity for anticancer drugs. | [12] |
This data highlights the potential for high drug loading and stimuli-responsive (e.g., pH-dependent) release, which is highly desirable for targeted drug delivery to acidic tumor microenvironments.[13]
References
- 1. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid | C16H10O8 | CID 759394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid [cymitquimica.com]
- 3. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid - SIKÉMIA [sikemia.com]
- 4. rsc.org [rsc.org]
- 5. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 10. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toward Understanding Drug Incorporation and Delivery from Biocompatible Metal–Organic Frameworks in View of Cutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
